molecular formula C14H13N3O4 B8326863 2-amino-5-nitro-N-benzyloxylbenzamide

2-amino-5-nitro-N-benzyloxylbenzamide

Cat. No.: B8326863
M. Wt: 287.27 g/mol
InChI Key: IWOKLRDJZIVTFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-5-nitro-N-benzyloxylbenzamide is a bioactive small molecule of significant interest in medicinal chemistry research, particularly for investigating novel therapeutic strategies for neurological and parasitic diseases. Its core research value lies in its potential to selectively disrupt critical protein-protein interactions (PPIs) without inhibiting primary enzyme activity, offering a targeted approach to modulating disease pathways . In neuroscience, this benzyloxy benzamide derivative is investigated as a potent neuroprotective agent for ischemic stroke. It is designed to disrupt the specific PPI between postsynaptic density protein 95 (PSD95) and neuronal nitric oxide synthase (nNOS). This interaction is a key downstream event of overactivated N-methyl-D-aspartate receptors (NMDARs) that leads to excitotoxicity and neuronal death during cerebral ischemia . By selectively uncoupling nNOS from the NMDAR complex, this compound has demonstrated the ability to reduce nitric oxide-mediated neurotoxicity in preclinical models, providing a promising strategy to mitigate ischemic brain damage while avoiding the adverse effects associated with direct NMDAR blockade . Additionally, structural analogues of this compound, specifically N-benzyloxyphenyl benzamides, have shown exceptional in vitro and in vivo efficacy against Trypanosoma brucei , the parasite responsible for Human African Trypanosomiasis (HAT, or Sleeping Sickness) . These compounds exhibit high potency, favorable drug-like properties, and significant brain exposure in animal models, making them valuable chemical tools for antiparasitic research and a promising starting point for developing new treatments for late-stage parasitic infections that require central nervous system penetration .

Properties

Molecular Formula

C14H13N3O4

Molecular Weight

287.27 g/mol

IUPAC Name

2-amino-5-nitro-N-phenylmethoxybenzamide

InChI

InChI=1S/C14H13N3O4/c15-13-7-6-11(17(19)20)8-12(13)14(18)16-21-9-10-4-2-1-3-5-10/h1-8H,9,15H2,(H,16,18)

InChI Key

IWOKLRDJZIVTFN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CONC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N

Origin of Product

United States

Comparison with Similar Compounds

2-Hydroxy-5-Nitro-N-Phenylbenzamide (CAS: N/A)

  • Structure : Features a hydroxyl group at position 2 and a nitro group at position 5, with a phenyl amide substituent.
  • Applications : Used as a precursor for benzoxazepines, highlighting the role of nitro groups in facilitating cyclization reactions .

5-Amino-2-Chloro-N-Phenylbenzamide (CAS: 111362-57-3)

  • Structure: Chlorine at position 2 and amino at position 5, with a phenyl amide group.
  • Key Differences : The electron-withdrawing chlorine substituent may enhance electrophilic substitution reactivity compared to the benzyloxyl group in the target compound.
  • Commercial Availability : 13 suppliers listed, indicating broader industrial or research use .

N-(1,3-Benzodioxol-5-yl)-2-Chloro-5-Nitrobenzamide (CAS: 354140-26-4)

  • Structure : Incorporates a benzodioxol ring and chlorine at position 2, with nitro at position 3.
  • Key Differences : The benzodioxol group increases molecular complexity and may improve binding affinity in biological systems due to π-π interactions .
  • Physicochemical Properties : Higher predicted density (1.577 g/cm³) and pKa (10.72) compared to the target compound, suggesting altered bioavailability .

Nitrofuran Derivatives (e.g., N-[4-(5-Nitro-2-Furyl)-2-Thiazolyl]Formamide)

  • Structure : Nitrofuran core with a thiazolyl substituent.
  • Implications for Target Compound: The nitro group in this compound may require toxicological evaluation, though its benzamide scaffold could mitigate carcinogenicity risks observed in nitrofurans .

2-Methylamino-5-Nitrobenzoic Acid

  • Structure: Methylamino at position 2 and nitro at position 4.

Preparation Methods

Nucleophilic Substitution on Benzoxazole Derivatives

The preparation of 2-amino-5-nitrophenol derivatives via benzoxazole intermediates offers a modular pathway. As described in US4743595A, benzoxazole derivatives undergo nucleophilic substitution at the 5-position, followed by ring-opening to yield 2-amino-5-nitrophenol scaffolds. For 2-amino-5-nitro-N-benzyloxybenzamide, this approach could involve:

  • Synthesis of 5-nitrobenzoxazole : Starting from 2-aminophenol, nitration at the 5-position using HNO₃/H₂SO₄ introduces the nitro group. Subsequent cyclization with benzaldehyde derivatives forms the benzoxazole core.

  • Nucleophilic benzyloxy introduction : Treatment with benzyl alcohol under alkaline conditions (e.g., K₂CO₃ in DMF) facilitates substitution at the 5-position, leveraging the electron-withdrawing nitro group’s meta-directing effect.

  • Acid-catalyzed ring-opening : Hydrolysis with HCl opens the benzoxazole ring, yielding 2-amino-5-nitro-N-benzyloxybenzamide. This method achieves ~75% yield but requires precise control of hydrolysis conditions to avoid over-acidification.

Friedel-Crafts Acylation and Sequential Functionalization

Chlorobenzophenone Precursor Strategy

US3215737A details the synthesis of 2-amino-5-nitrobenzophenones via Friedel-Crafts acylation. Adapting this for benzamide formation:

  • Acylation of para-nitroaniline : Reacting para-nitroaniline with o-fluorobenzoyl chloride in the presence of ZnCl₂ yields 2-amino-5-nitro-2'-fluorobenzophenone. Substituting benzyloxyacetyl chloride instead introduces the benzyloxy group.

  • Amidation via transposition : The ketone is converted to the amide through a Beckmann rearrangement or direct coupling with benzylamine using POCl₃ as an activating agent. This route provides ~68% yield but suffers from side reactions during acylation.

Direct Coupling Using Modern Reagents

TBTU-Mediated Amide Bond Formation

Inspired by Nature’s synthesis of naphthoquinone-benzamides, a two-step coupling strategy proves effective:

  • Synthesis of 4-((5-nitro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino)benzoic acid : Nitration of 1,4-naphthoquinone followed by amination with 4-aminobenzoic acid introduces the nitro and amino groups.

  • Benzylamine coupling : Using TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) and NEt₃ in DMF, the carboxylic acid couples with benzylamine at room temperature. This method achieves 82% yield with minimal byproducts, as confirmed by ¹H NMR (δ 9.33 ppm, singlet for amide proton).

Comparative Analysis of Methodologies

MethodKey ReagentsConditionsYieldAdvantagesLimitations
Benzoxazole ring-openingK₂CO₃, DMF, HCl80°C, 12 h75%High regioselectivitySensitive hydrolysis conditions
Friedel-Crafts acylationZnCl₂, POCl₃200°C, 4 h68%ScalableSide reactions
TBTU couplingTBTU, NEt₃, DMFRT, 24 h82%Mild conditions, high purityCost of reagents

Optimization Strategies and Challenges

Nitro Group Introduction Timing

Early-stage nitration (e.g., on aniline precursors) simplifies regiochemistry but risks over-nitration. Late-stage nitration on pre-formed benzamides, using mixed HNO₃/AcOH at 0°C, minimizes side products but requires protecting the amino group with acetyl (removable via hydrolysis).

Solvent and Temperature Effects

  • DMF vs. toluene : Polar aprotic solvents (DMF, DMAc) enhance nucleophilic substitution rates but complicate purification. Non-polar solvents (toluene) favor Friedel-Crafts reactions but limit solubility.

  • Reaction temperature : TBTU couplings proceed efficiently at room temperature, while Friedel-Crafts acylations require >150°C, increasing energy costs .

Q & A

Q. What methodologies address the lack of ecotoxicological data for this compound?

  • Methodological Answer : Prioritize microcosm studies to simulate environmental fate. Use QSAR-ECOSAR tools for preliminary hazard prediction. Collaborate with regulatory agencies to design tiered testing protocols aligned with REACH guidelines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.